

Addressing poor solubility of Dapansutrile in aqueous solutions

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Compound of Interest

Compound Name: Dapansutrile

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Technical Support Center: Dapansutrile Solubility

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor aqueous solubility of **Dapansutrile** (also known as OLT1177).

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing **Dapansutrile** solutions for experimental use.

FAQs

- What is the expected solubility of **Dapansutrile** in common solvents?

Dapansutrile exhibits varying solubility in different solvents. Below is a summary of reported solubility data. For aqueous solutions, sonication may be required to achieve the maximum solubility.

Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
Dimethyl Sulfoxide (DMSO)	≥ 100 - 120	≥ 750.9 - 901.1	Fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility. [1]
Water	36.67	275.36	Sonication is recommended to facilitate dissolution. [2]
Phosphate-Buffered Saline (PBS, pH 7.2)	~3	~22.5	Stability of aqueous solutions may be limited; fresh preparation is advised.
Ethanol	Insoluble	-	Dapansutrile is poorly soluble in ethanol.[1]

- My **Dapansutrile** is not dissolving in my aqueous buffer, what should I do?

If you are experiencing difficulty dissolving **Dapansutrile** in an aqueous buffer, consider the following troubleshooting steps:

- Increase Sonication Time: Apply sonication for a longer duration to aid dissolution.
- Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase solubility. Avoid excessive heat, which could degrade the compound.
- pH Adjustment: The solubility of **Dapansutrile** may be pH-dependent. Although specific data across a wide pH range is limited, you can empirically test adjusting the pH of your buffer.

- Use of Co-solvents: For in vitro assays, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is a common practice. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
- Can I prepare a stock solution of **Dapansutrile** and store it for later use?

Yes, you can prepare concentrated stock solutions in DMSO and store them at -20°C or -80°C for extended periods. When stored at -80°C in a suitable solvent, it can be stable for up to a year.^[1] For aqueous solutions, it is recommended to prepare them fresh before each experiment to ensure stability and prevent precipitation.

- Are there any recommended formulations for in vivo studies?

Several formulations using excipients to improve the solubility and bioavailability of **Dapansutrile** for oral or parenteral administration have been reported. These often involve a combination of solvents and surfactants. Below are some examples of formulations that have been used.

Formulation Components	Example Ratios	Resulting Solubility
DMSO, PEG300, Tween-80, Saline	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (15.62 mM)
DMSO, SBE-β-CD in Saline	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (15.62 mM)
DMSO, Corn Oil	10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (15.62 mM)

Experimental Protocols

This section provides detailed methodologies for preparing **Dapansutrile** solutions.

Protocol 1: Preparation of a **Dapansutrile** Stock Solution in DMSO

- Objective: To prepare a high-concentration stock solution of **Dapansutrile** for subsequent dilution in aqueous media.

- Materials:
 - **Dapansutrile** powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials
- Procedure:
 1. Weigh the desired amount of **Dapansutrile** powder in a sterile container.
 2. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 75.09 μ L of DMSO per 1 mg of **Dapansutrile**).
 3. Vortex the solution until the **Dapansutrile** is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
 4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 5. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of **Dapansutrile**

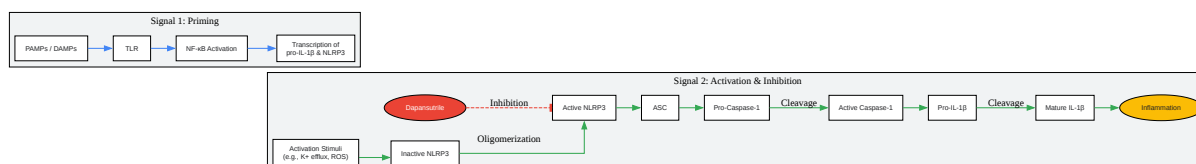
- Objective: To prepare a ready-to-use aqueous solution of **Dapansutrile** for in vitro experiments.
- Materials:
 - **Dapansutrile** powder
 - Nuclease-free water or desired aqueous buffer (e.g., PBS)
 - Sonicator
 - Sterile tubes
- Procedure:

1. Weigh the desired amount of **Dapansutrile** powder.
2. Add the corresponding volume of water or buffer.
3. Vortex the mixture vigorously.
4. Place the tube in a sonicator bath and sonicate until the solution becomes clear. The reported solubility in water is approximately 36.67 mg/mL.[2]
5. Use the solution immediately for your experiment. It is not recommended to store aqueous solutions for long periods.

Visualizations

NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal, leading to the production of pro-inflammatory cytokines.[3][4][5] **Dapansutrile** is an inhibitor of the NLRP3 inflammasome.[6]

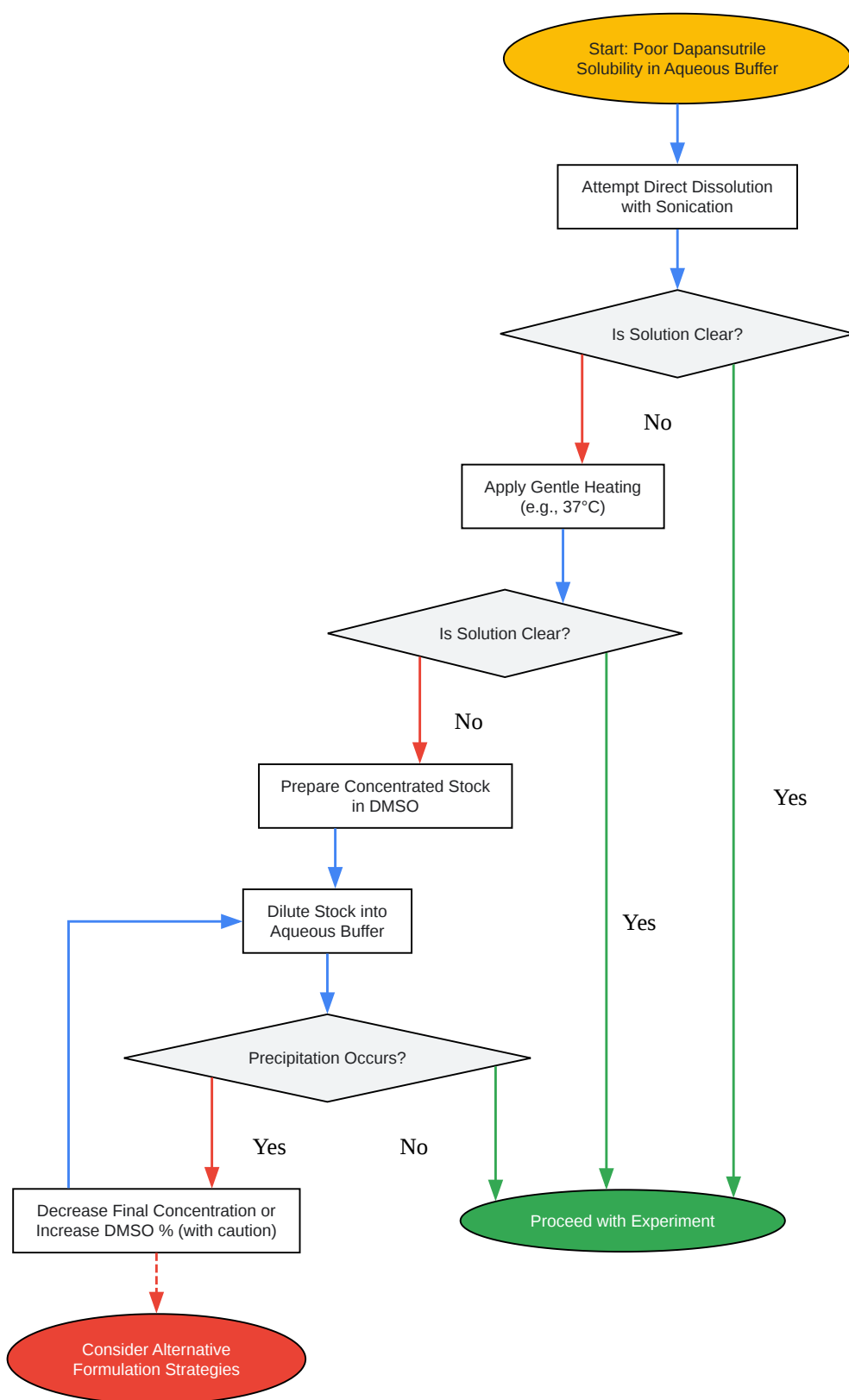


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Caption: NLRP3 inflammasome activation pathway and the inhibitory action of **Dapansutrile**.

Experimental Workflow for Improving **Dapansutrile** Solubility

This workflow outlines a systematic approach to addressing solubility challenges with **Dapansutrile** in aqueous solutions for in vitro studies.



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Caption: A workflow for troubleshooting and improving the solubility of **Dapansutritile**.

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